MRTX-1257

Übersicht

Beschreibung

MRTX-1257 ist ein selektiver, kovalenter Inhibitor der KRAS-G12C-Mutation, die ein häufiger onkogener Treiber bei verschiedenen Krebsarten ist, darunter nicht-kleinzelliger Lungenkrebs und Darmkrebs . Diese Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt und ihr Potenzial als Therapeutikum für die gezielte Behandlung von KRAS-G12C-mutierten Krebsarten unter Beweis gestellt .

Wissenschaftliche Forschungsanwendungen

MRTX-1257 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wird als Forschungswerkzeug zur Untersuchung der therapeutischen Empfindlichkeit und Abhängigkeit von KRAS-mutierten Krebsarten eingesetzt.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf KRAS-G12C-Mutationen abzielen.

Kombinationstherapie-Studien: Es wird in Kombination mit anderen Antikrebsmitteln evaluiert, um synergistische Effekte zu untersuchen und therapeutische Ergebnisse zu verbessern.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der KRAS-G12C-Mutation. Die Verbindung bildet eine kovalente Bindung mit dem Cysteinrest am Codon 12 des KRAS-Proteins und bindet in der „Switch-2“-Tasche . Dies stabilisiert das Protein in seinem inaktiven, GDP-gebundenen Zustand, verhindert die nachgeschaltete Signalübertragung und hemmt die Proliferation von Krebszellen . Zu den molekularen Zielstrukturen und Signalwegen, die beteiligt sind, gehören die Hemmung der ERK-Phosphorylierung und die Unterdrückung von KRAS-getriebenen Signalwegen .

Wirkmechanismus

Target of Action

MRTX-1257 is a selective, irreversible, covalent inhibitor of KRAS G12C . KRAS G12C is an established driver mutation in various cancers . This mutation has been historically challenging to target, but recent advancements have led to the development of selective inhibitors like this compound .

Mode of Action

This compound interacts with its target, KRAS G12C, through a covalent bond . This interaction is facilitated by the close proximity of Cysteine 12 to both the nucleotide pocket and the switch regions of the KRAS protein . The compound’s thiol-reactive property allows it to bind to the active site of KRAS G12C and inhibit its mutation-driven signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS signaling pathway . By inhibiting KRAS G12C, this compound suppresses downstream effector signaling, particularly the ERK phosphorylation pathway . This leads to a reduction in cell viability and tumor growth .

Pharmacokinetics

This compound has demonstrated favorable oral properties and low nanomolar cell potency . It has an IC50 of 900 pM for KRAS-dependent ERK phosphorylation in H358 cells . In animal models, this compound demonstrated 31% bioavailability, with free fraction exposures well above the cellular potency .

Result of Action

The molecular and cellular effects of this compound’s action include potent reduction in effector signaling in cells with the G12C mutation . This leads to a decrease in cell viability and tumor growth . In animal models, this compound showed rapid tumor growth inhibition at all tested concentrations .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be more potent in 3D cell culture conditions compared to 2D . Additionally, there was heterogeneity in the occurrence of additivity/synergy amongst the KRAS G12C mutant lines in combination studies, indicating that factors in addition to KRAS mutations influenced response .

Biochemische Analyse

Biochemical Properties

MRTX-1257 plays a crucial role in biochemical reactions by selectively inhibiting the KRAS G12C protein. This inhibition is achieved through a covalent bond formation with the cysteine residue at codon 12 of KRAS, which stabilizes the protein in its inactive GDP-bound state . The compound has an IC50 of 900 pM for KRAS-dependent ERK phosphorylation in H358 cells . This compound interacts with various biomolecules, including enzymes and proteins involved in the KRAS signaling pathway, thereby disrupting downstream signaling events essential for cancer cell proliferation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those harboring the KRAS G12C mutation. In cellular models, this compound inhibits cell proliferation and induces apoptosis in KRAS G12C-mutant cells . The compound influences cell signaling pathways by inhibiting ERK phosphorylation, which is a critical downstream effector of KRAS . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of key signaling molecules involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the KRAS G12C protein. By forming a covalent bond with the cysteine residue at codon 12, this compound locks KRAS in its inactive GDP-bound state . This binding prevents the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are essential for cell proliferation and survival . The compound’s high selectivity for KRAS G12C over other KRAS isoforms and its ability to irreversibly inhibit the protein make it a potent therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates rapid and sustained inhibition of tumor growth in in vivo models . This compound is stable under various storage conditions, with a shelf life of several months when stored at -20°C . Long-term studies have shown that the compound maintains its efficacy in inhibiting KRAS signaling and tumor growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at doses ranging from 1 mg/kg to 100 mg/kg . The compound shows rapid tumor growth inhibition at all dose levels, with sustained regression observed at higher doses (3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg) . At the highest dose of 100 mg/kg, this compound leads to complete tumor regression, which is maintained for over 70 days after treatment cessation . Higher doses may also result in toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of KRAS G12C. The compound interacts with enzymes and cofactors that regulate KRAS signaling and cellular metabolism . By inhibiting KRAS, this compound disrupts metabolic flux and alters metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits medium permeability and efflux, with high hepatocyte clearance . This compound is orally active and demonstrates good bioavailability in animal models, with a bioavailability of 31% at a 30 mg/kg dose . The compound’s distribution is influenced by its interactions with transporters and binding proteins that facilitate its localization to target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with KRAS G12C . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of KRAS signaling . This localization is critical for the compound’s activity and function, as it allows this compound to effectively bind and inhibit its target protein .

Vorbereitungsmethoden

Die Synthese von MRTX-1257 beinhaltet ein strukturbasiertes Wirkstoffdesign, bei dem substituierte Tetrahydropyridopyrimidine als Grundstruktur verwendet werden . Die wichtigsten Schritte in der Syntheseroute umfassen:

Bildung des Tetrahydropyridopyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung von funktionellen Gruppen: Die Cyanomethylgruppe und die 8-Methylnaphthylgruppe werden eingeführt, um die Potenz und Selektivität der Verbindung zu erhöhen.

Optimierung der molekularen Wechselwirkungen: Es wird eine iterative, strukturbasierte Optimierung durchgeführt, um die Wechselwirkungen mit dem KRAS-G12C-Protein feinabzustimmen.

Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich eine großtechnische Synthese nach der in präklinischen Studien etablierten optimierten Syntheseroute.

Analyse Chemischer Reaktionen

MRTX-1257 unterliegt mehreren wichtigen chemischen Reaktionen:

Kovalente Bindungsbildung: This compound bildet eine kovalente Bindung mit dem Cysteinrest am Codon 12 des KRAS-G12C-Proteins.

Bindung in der Switch-2-Tasche: Die Verbindung bindet in der „Switch-2“-Tasche von KRAS und stabilisiert das Protein in seinem inaktiven, GDP-gebundenen Zustand.

Verdrängung des Wassermoleküls: Die Cyanomethylgruppe verdrängt ein Wassermolekül, das in Kokristallstrukturen weniger potenter Analoga in der Nähe von Gly10 gefunden wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren, um die Bildung der gewünschten kovalenten Bindungen und molekularen Wechselwirkungen zu ermöglichen.

Vergleich Mit ähnlichen Verbindungen

MRTX-1257 wird mit anderen KRAS-G12C-Inhibitoren verglichen, wie z. B. Sotorasib (AMG-510) und TNO-155 . Obwohl alle diese Verbindungen auf dieselbe Mutation abzielen, ist this compound in seiner Struktur und seinen Bindungswechselwirkungen einzigartig:

Sotorasib (AMG-510): Ein weiterer selektiver KRAS-G12C-Inhibitor mit einer anderen chemischen Struktur und einem anderen Bindungsprofil.

This compound zeichnet sich durch seine spezifischen molekularen Wechselwirkungen und seine erhöhte Potenz im Vergleich zu unsubstituierten Analogen aus .

Eigenschaften

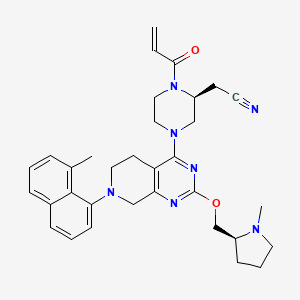

IUPAC Name |

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYQLVCTQFBRLD-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

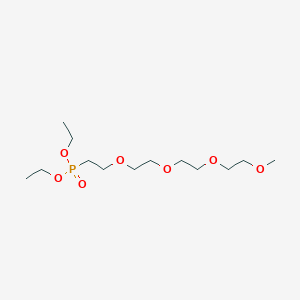

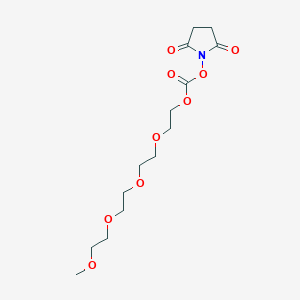

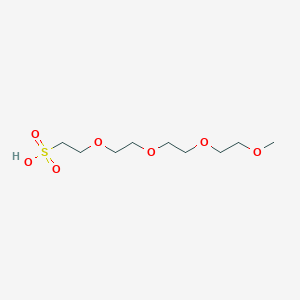

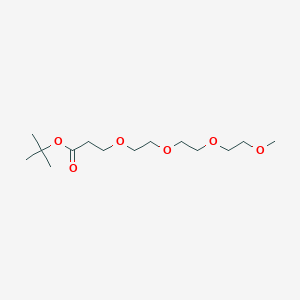

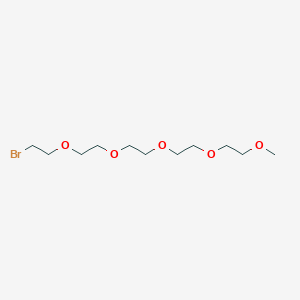

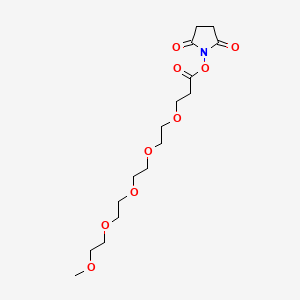

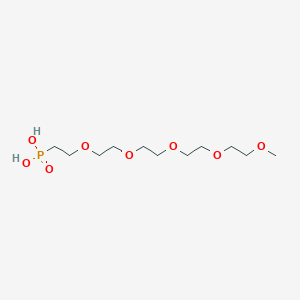

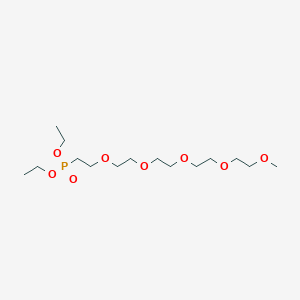

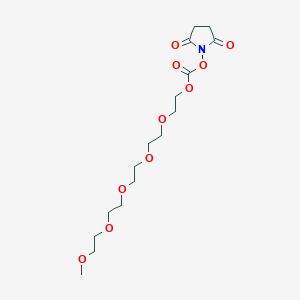

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.